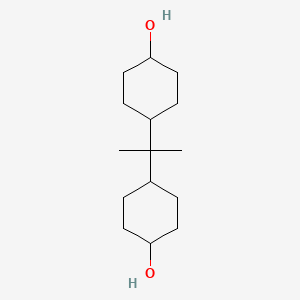

4,4'-Isopropylidenedicyclohexanol

Cat. No. B1347063

:

80-04-6

M. Wt: 240.38 g/mol

InChI Key: CDBAMNGURPMUTG-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05162547

Procedure details

A reactor of the kind described in Example 8 is charged with 240.4 g (1.0 mol) of perhydrobisphenol A, 3.14 g (0.02 mol) of powdered tin difluoride and 5.28 g (0.02 mol) of 18-crown-6, and the charge is heated to 145° C., whereupon the educt melts. Then, with efficient stirring 152.12 ml (1.94 mol) of epichlorohydrin are added over 30 minutes. The reaction is allowed to continue for 12 hours, then cooled to 55° C., 250 ml of toluene are added and, then, at this temperature, 155.2 g (1.94 mol) of a 50% aqueous solution of sodium hydroxide are added dropwise with efficient stirring over 30 minutes. After stirring for 4.5 hours at 55°-60° C. and cooling to room temperature, the suspension is filtered and the filtrate is washed with toluene. The phases are separated, and the aqueous phase is extracted with 2×100 ml of ethyl acetate. The combined organic phases are washed with a small an amount of 10% KH2PO4 solution as possible and then with water until neutral, dried over magnesium sulfate and filtered. The filtrate is freed from solvent on a rotary evaporator under vacuum (bath temperature 70° C.). Yield: 330.8 g (94% of theory) of yellowish perhydrobisphenol A diglycidyl ether for which the following analytical values are obtained: epoxy value: 4.31 eq/kg (76% of theory); total chlorine content: 2.1%; hydrolysable chlorine content: 171 ppm.

Name

tin difluoride

Quantity

3.14 g

Type

catalyst

Reaction Step One

[Compound]

Name

aqueous solution

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Yield

94%

Identifiers

|

REACTION_CXSMILES

|

[OH:1][CH:2]1[CH2:7][CH2:6][CH:5]([C:8]([CH:11]2[CH2:16][CH2:15][CH:14]([OH:17])[CH2:13][CH2:12]2)([CH3:10])[CH3:9])[CH2:4][CH2:3]1.[CH2:18]([CH:20]1[O:22][CH2:21]1)Cl.[OH-:23].[Na+].[C:25]1([CH3:31])C=CC=C[CH:26]=1>[Sn](F)F.C1OCCOCCOCCOCCOCCOC1>[CH2:18]([O:1][CH:2]1[CH2:3][CH2:4][CH:5]([C:8]([CH:11]2[CH2:12][CH2:13][CH:14]([O:17][CH2:31][CH:25]3[O:23][CH2:26]3)[CH2:15][CH2:16]2)([CH3:10])[CH3:9])[CH2:6][CH2:7]1)[CH:20]1[O:22][CH2:21]1 |f:2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

240.4 g

|

|

Type

|

reactant

|

|

Smiles

|

OC1CCC(CC1)C(C)(C)C1CCC(CC1)O

|

|

Name

|

tin difluoride

|

|

Quantity

|

3.14 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Sn](F)F

|

|

Name

|

|

|

Quantity

|

5.28 g

|

|

Type

|

catalyst

|

|

Smiles

|

C1COCCOCCOCCOCCOCCO1

|

Step Two

|

Name

|

|

|

Quantity

|

152.12 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(Cl)C1CO1

|

Step Three

[Compound]

|

Name

|

aqueous solution

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Four

|

Name

|

|

|

Quantity

|

250 mL

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

145 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with efficient stirring over 30 minutes

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A reactor of the kind described in Example 8

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

are added over 30 minutes

|

|

Duration

|

30 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled to 55° C.

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

After stirring for 4.5 hours at 55°-60° C.

|

|

Duration

|

4.5 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooling to room temperature

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the suspension is filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

the filtrate is washed with toluene

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The phases are separated

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the aqueous phase is extracted with 2×100 ml of ethyl acetate

|

WASH

|

Type

|

WASH

|

|

Details

|

The combined organic phases are washed with a small an amount of 10% KH2PO4 solution as possible and then with water until neutral,

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over magnesium sulfate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The filtrate is freed from solvent on a rotary evaporator under vacuum (bath temperature 70° C.)

|

Outcomes

Product

Details

Reaction Time |

12 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C1CO1)OC1CCC(CC1)C(C)(C)C1CCC(CC1)OCC1CO1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 330.8 g | |

| YIELD: PERCENTYIELD | 94% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |